molecular formula C15H16ClNO B13719106 3-(2-Phenoxyphenyl)azetidine Hydrochloride

3-(2-Phenoxyphenyl)azetidine Hydrochloride

Cat. No.: B13719106
M. Wt: 261.74 g/mol
InChI Key: BEYZYQYFNDKROL-UHFFFAOYSA-N
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Description

3-(2-Phenoxyphenyl)azetidine Hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds such as aziridines . The presence of the phenoxyphenyl group in this compound further enhances its chemical properties, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 3-(2-Phenoxyphenyl)azetidine Hydrochloride, can be achieved through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the intramolecular amination of organoboronates provides azetidines via a 1,2-metalate shift of an aminoboron “ate” complex .

Industrial Production Methods

Industrial production of azetidines often involves scalable and efficient synthetic routes. For example, the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2) allows for the preparation of bis-functionalized azetidines . This method is advantageous due to its high yield and the ability to produce azetidines bearing various functional groups.

Chemical Reactions Analysis

Types of Reactions

3-(2-Phenoxyphenyl)azetidine Hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The phenoxyphenyl group can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyphenyl azetidine oxides, while reduction can produce phenoxyphenyl azetidine hydrides. Substitution reactions can result in various substituted azetidines .

Mechanism of Action

The mechanism of action of 3-(2-Phenoxyphenyl)azetidine Hydrochloride involves its interaction with specific molecular targets and pathways. The ring strain of the azetidine ring facilitates its reactivity, allowing it to interact with various enzymes and receptors. The phenoxyphenyl group enhances its binding affinity and specificity towards these targets . The exact molecular pathways involved depend on the specific application and context of its use.

Properties

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

3-(2-phenoxyphenyl)azetidine;hydrochloride

InChI

InChI=1S/C15H15NO.ClH/c1-2-6-13(7-3-1)17-15-9-5-4-8-14(15)12-10-16-11-12;/h1-9,12,16H,10-11H2;1H

InChI Key

BEYZYQYFNDKROL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC=C2OC3=CC=CC=C3.Cl

Origin of Product

United States

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